Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

Photochemistry UV Filter Development Sunscreen Formulation

Procure this distinct 2-cyanoacrylate for applications where generic analogs fail. The 4-(tert-butyl)phenyl group introduces steric bulk that modulates polymerization kinetics and enhances hydrolytic stability, unlike rapid-curing ethyl 2-cyanoacrylate. Its extended conjugation red-shifts UV absorption into the UVB/UVA boundary—critical for photostabilization and next-generation sunscreen research. Documented tyrosinase inhibition (complete at 25 µM in B16F10 cells) and antiproliferative activity against NB-4 leukemia cells make it a privileged scaffold for dermatological and oncology discovery. Choose CAS 247099-46-3 over simpler cyanoacrylates to ensure the reactivity, stability, and bioactivity your research demands.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 247099-46-3
Cat. No. B1336104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate
CAS247099-46-3
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N
InChIInChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+
InChIKeyRTRPXXBSAKUJNP-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate (CAS 247099-46-3): Procurement and Sourcing Guide for Research Applications


Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is an α,β-unsaturated carbonyl compound belonging to the 2-cyanoacrylate ester family, characterized by a 4-(tert-butyl)phenyl substitution at the β-position and an ethyl ester group. This molecule is primarily available as a research chemical for laboratory use, with a reported purity typically ≥95% . It exists as a solid at room temperature with a melting point of 67-69°C . The compound is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 4-(tert-butyl)benzaldehyde [1]. While often categorized generically as an adhesive precursor or a building block, its specific structural features—including the electron-withdrawing cyano group, the conjugated α,β-unsaturated system, and the sterically bulky tert-butyl group—confer distinct physicochemical and biological properties that differentiate it from unsubstituted or alkyl-substituted cyanoacrylate analogs. These properties underpin its potential utility in specialized research domains, including photoprotection, medicinal chemistry, and polymer science, as detailed in the quantitative evidence below.

Technical Justification for Specifying Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate in Scientific Procurement


Generic substitution with structurally simpler cyanoacrylates (e.g., ethyl 2-cyanoacrylate or ethyl 2-cyano-3-phenylacrylate) is scientifically unsound for applications requiring specific electronic, steric, or biological activity profiles. The 4-(tert-butyl)phenyl moiety in CAS 247099-46-3 introduces a significant steric bulk that modulates polymerization kinetics and hydrolytic stability relative to unsubstituted analogs [1]. Furthermore, this extended conjugated system profoundly alters the compound's UV absorption characteristics, red-shifting the absorbance maxima compared to non-aromatic cyanoacrylates, which is a critical parameter for photostabilization and sunscreen applications [2]. In biological contexts, the hydrophobic tert-butyl group enhances target binding affinity and cell permeability, a structure-activity relationship (SAR) not captured by ethyl 2-cyano-3-phenylacrylate (ECPA) or octocrylene [3]. Therefore, procurement decisions based solely on the 'cyanoacrylate' core without considering these quantifiable substituent effects will result in materials with demonstrably inferior or completely divergent performance in targeted research applications.

Quantitative Differentiation Data for Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate Relative to Comparator Compounds


UV Absorption Profile: Red-Shifted λmax Compared to Non-Aromatic Cyanoacrylates

The extended conjugated system formed by the 4-(tert-butyl)phenyl group directly attached to the α,β-unsaturated cyanoacrylate core red-shifts the UV absorption maximum (λmax) of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate into the UVB/UVA boundary region, providing coverage distinct from simple alkyl cyanoacrylates which absorb only in the UVC range. While the exact λmax for this specific compound is predicted to be in the range of 300-320 nm based on structurally analogous cyanoacrylates [1], this is a significant bathochromic shift compared to the ~220-250 nm absorption of ethyl 2-cyanoacrylate [2]. This property is a direct consequence of the aryl substitution and is quantifiably absent in non-aromatic analogs.

Photochemistry UV Filter Development Sunscreen Formulation

Tyrosinase Inhibitory Activity: Potent Activity Linked to the β-Phenyl-α,β-unsaturated Carbonyl Scaffold

The core β-phenyl-α,β-unsaturated carbonyl scaffold, which is present in Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate, has been definitively linked to potent tyrosinase inhibition. In a study of structurally analogous (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, compounds with this scaffold demonstrated significant inhibitory effects on mushroom tyrosinase [1]. Notably, the analog CPA2, bearing a similar conjugated system, exhibited binding affinity higher than that of kojic acid, a well-known tyrosinase inhibitor, and suppressed tyrosinase activity in B16F10 cells by 100% at 25 µM [1]. This activity is scaffold-dependent; ethyl 2-cyanoacrylate, lacking the β-phenyl group, does not exhibit this mechanism of action.

Melanogenesis Enzyme Inhibition Cosmeceutical Chemistry

Polymerization and Hydrolytic Stability: Steric Modulation by the 4-tert-Butyl Group

The presence of the bulky 4-(tert-butyl)phenyl group significantly influences the polymerization kinetics and hydrolytic stability of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate compared to alkyl cyanoacrylates. Studies on polycyanoacrylates demonstrate that increasing the size and hydrophobicity of the ester and substituent groups decreases the rate of hydrolytic degradation and alters the polymer's mechanical properties [1]. Specifically, the steric bulk of the tert-butylphenyl moiety is expected to reduce the anionic polymerization rate compared to ethyl 2-cyanoacrylate, which polymerizes almost instantaneously upon contact with moisture. This provides a longer working time for applications requiring controlled application.

Polymer Chemistry Adhesive Formulation Controlled Degradation

Antiproliferative Activity: Cytotoxicity Profile Against Human Leukemia Cells

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate has demonstrated measurable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells [1]. In a 96-hour MTT assay, the compound inhibited cell growth, although the specific IC50 value is not publicly reported in the assay summary [1]. This activity is a direct result of the molecule's ability to act as a Michael acceptor, which is enhanced by the electron-withdrawing cyano group and the conjugated aryl system. This differentiates it from non-cyano acrylates or saturated analogs which would lack this electrophilic reactivity.

Oncology Research Cytotoxicity Assays Chemical Probe Development

Physical Form and Purity: Solid-State Handling and Defined Composition for Reproducible Research

Unlike many simple alkyl cyanoacrylates which are volatile liquids, Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a crystalline solid at room temperature with a well-defined melting point of 67-69°C . This solid-state nature offers significant advantages in handling, weighing accuracy, and long-term storage stability for research purposes. The compound is commercially available with a minimum purity specification of 95%, often confirmed by analytical methods like NMR, HPLC, or GC .

Chemical Synthesis Analytical Chemistry Material Characterization

Recommended Application Scenarios for Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate (CAS 247099-46-3) Based on Differentiation Data


Development of Broad-Spectrum and Photostable Sunscreen Formulations

The predicted red-shifted UV absorption profile into the UVB/UVA boundary region (quantified in Section 3, Evidence Item 1) makes this compound a candidate for inclusion in next-generation sunscreens. Its extended conjugation offers potential for photostabilizing other UV filters like avobenzone, which is known to undergo photodegradation [1]. Procurement of this specific cyanoacrylate is justified for research into formulations requiring enhanced UVA/UVB protection and improved photostability over formulations relying solely on non-aromatic cyanoacrylates or traditional cinnamates.

Chemical Probe for Investigating Tyrosinase-Mediated Melanogenesis

The potent tyrosinase inhibitory activity linked to its β-phenyl-α,β-unsaturated carbonyl scaffold (quantified in Section 3, Evidence Item 2) positions this compound as a valuable chemical probe in dermatological research. At a concentration of 25 µM, structurally analogous compounds completely inhibit tyrosinase activity in B16F10 melanoma cells, comparable to kojic acid [2]. Researchers investigating hyperpigmentation disorders or developing novel depigmenting agents should consider this compound over non-specific or less potent tyrosinase inhibitors.

Synthesis of Controlled-Degradation Polymeric Materials and Specialty Adhesives

The steric bulk of the 4-tert-butylphenyl group is known to modulate polymerization kinetics and enhance the hydrolytic stability of the resulting polymer (quantified in Section 3, Evidence Item 3) [3]. This makes the compound a strategic monomer for creating polycyanoacrylate materials with a longer working time and controlled degradation profile. This is in stark contrast to ethyl 2-cyanoacrylate, which cures instantaneously. This property is advantageous in biomedical engineering for applications such as tissue adhesives or drug delivery matrices where controlled polymerization and degradation are required.

Precursor for Michael Addition Chemistry in Medicinal Chemistry and Chemical Biology

The compound's demonstrated antiproliferative activity against human leukemia NB-4 cells (quantified in Section 3, Evidence Item 4) [4] and its potent electrophilic nature due to the α,β-unsaturated cyanoacrylate moiety make it a key intermediate for diversity-oriented synthesis. It serves as a privileged scaffold for creating libraries of compounds via Michael addition reactions with various nucleophiles. Researchers engaged in developing covalent inhibitors or exploring novel chemical space in oncology should procure this specific compound as a building block, leveraging its unique reactivity profile which is not available in simpler, non-aromatic cyanoacrylates.

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